molecular formula C29H50N7O17P3S B072004 octanoyl-coenzyme A CAS No. 1264-52-4

octanoyl-coenzyme A

Cat. No. B072004
CAS RN: 1264-52-4
M. Wt: 893.7 g/mol
InChI Key: KQMZYOXOBSXMII-CECATXLMSA-N
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Description

Synthesis Analysis

The synthesis of octanoyl-CoA involves the formation of thioester bonds between fatty acids and Coenzyme A. One study describes the synthesis of thiol esters of cis,cis-octadecadienoic acid and their reaction with acyl-CoA:phospholipid acyltransferases, highlighting the importance of the ethylenic bond position in the synthesis process (Reitz et al., 1968). Another study reports on the synthesis of acyl Coenzyme A synthetase, which catalyzes the synthesis of various adenine-derived compounds, including octanoyl-CoA (Fontes et al., 1998).

Molecular Structure Analysis

The molecular structure of octanoyl-CoA has been analyzed in detail. Engel et al. (1998) studied the crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA, revealing the structural adaptations necessary for binding a long chain fatty acid-CoA molecule (Engel et al., 1998).

Chemical Reactions and Properties

The chemical properties of octanoyl-CoA are influenced by its interactions with various enzymes. The study by Mizugaki et al. (1982) on the stereochemical mechanism of cis-2-enoyl-CoA reductase provides insights into the chemical reactions involving octanoyl-CoA (Mizugaki et al., 1982).

Physical Properties Analysis

Research on the physical properties of octanoyl-CoA, such as its phase behavior and interaction with other molecules, is crucial for understanding its role in biological systems. For instance, the study by Chen et al. (2002) on the structure-property relationships of polychlorinated biphenyls provides a context for understanding the physical interactions of similar compounds (Chen et al., 2002).

Chemical Properties Analysis

The chemical properties of octanoyl-CoA, such as its reactivity and stability, are essential for its biological functions. The study by Bavisotto et al. (2021) on the reaction pathways of octanoic acid on copper surfaces, though not directly about octanoyl-CoA, gives an insight into the behavior of similar compounds (Bavisotto et al., 2021).

Scientific Research Applications

  • Quorum-Sensing Autoinducer Synthesis : Octanoyl-CoA is not used in the enzymatic synthesis of Agrobacterium autoinducer, a pheromone involved in gene expression regulation. Instead, a related compound, 3-oxo-octanoyl-acyl carrier protein, is utilized by the enzyme TraI for this synthesis (Moré et al., 1996).

  • Coenzyme Synthesis and Attachment : In the context of coenzyme synthesis, octanoyl-CoA derivatives play roles in the assembly of coenzymes like biotin and lipoic acid. Specifically, an octanoyl moiety from octanoyl-acyl carrier protein is transferred to enzymes as a part of lipoic acid assembly, a key process in cellular metabolism (Cronan, 2008).

  • Enzymatic Activity Studies : The crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA has provided insights into the binding of long-chain fatty acid-CoA molecules. This understanding is crucial for studying enzyme function and regulation (Engel et al., 1998).

  • Medium-Chain Fatty Acid Metabolism : Octanoyl CoA synthetase activity in rat intestinal mucosa indicates its role in the utilization of medium-chain fatty acids for lipid synthesis. This enzyme's activity and regulation differ from those for long-chain fatty acids, highlighting the distinct metabolic pathways for different fatty acid lengths (Ohkubo et al., 1992).

  • Coenzyme A Biosynthesis in Plants : Octanoyl-CoA is indirectly related to Coenzyme A biosynthesis in plants, where it is a part of a larger metabolic pathway crucial for numerous cellular reactions (Kupke et al., 2003).

  • Isolation and Purification Techniques : A novel procedure for the isolation and purification of acyl-coenzyme A esters, including octanoyl-CoA, from tissues has been developed. This method is essential for the study of acyl-CoA esters in biological research (Minkler et al., 2008).

Safety And Hazards

When handling octanoyl-coenzyme A, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZYOXOBSXMII-CECATXLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

893.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octanoyl-coenzyme A

CAS RN

1264-52-4
Record name Octanoyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
AB Graham, MV Park - Biochemical Journal, 1969 - portlandpress.com
By a study of the product-inhibition kinetics of the octanoyl-CoA synthetase from ox liver mitochondria, evidence was obtained consistent with the hypothesis that the enzyme reacts by a …
Number of citations: 13 portlandpress.com
PE Minkler, J Kerner, ST Ingalls, CL Hoppel - Analytical biochemistry, 2008 - Elsevier
A novel procedure for the quantitative isolation and purification of acyl-coenzyme A esters is presented. The procedure involves two steps: (1) tissue extraction using acetonitrile/2-…
Number of citations: 90 www.sciencedirect.com
JG Boylan, JA Hamilton - Biochemistry, 1992 - ACS Publications
… Interactions of oleoyl- and octanoyl-coenzyme A (CoA) with phosphatidylcholine (PC) vesicles and bovine serum albumin (BSA) were investigated by NMR spectroscopy. Binding of acyl…
Number of citations: 75 pubs.acs.org
G Woldegiorgis, E Shrago, J Gipp, M Yatvin - Journal of Biological …, 1981 - Elsevier
… Octanoyl coenzyme A was almost completely inactive as was palmitic acid and palmitoyl carnitine. By … Octanoyl coenzyme A was almost completely inactive as was palMATERIALS AND …
Number of citations: 50 www.sciencedirect.com
AJ Howat, MJ Bennett, S Variend, L Shaw… - Br Med J (Clin Res Ed …, 1985 - bmj.com
… two of the same five cases with severe hepatic fatty infiltration; both showed a defect in medium chain acyl-coenzyme A dehydrogenase activity using the substrate octanoyl-coenzyme A.…
Number of citations: 147 www.bmj.com
BL Hanzelka, MR Parsek, DL Val, PV Dunlap… - Journal of …, 1999 - Am Soc Microbiol
… either octanoyl-acyl carrier protein or, to a lesser extent, octanoyl coenzyme A. With the exception that octanoyl coenzyme A served as an acyl substrate for the MBP-AinS fusion protein, …
Number of citations: 165 journals.asm.org
MI Moré, LD Finger, JL Stryker, C Fuqua, A Eberhard… - Science, 1996 - science.org
… H6-Tral used 3-oxo-octanoyl-acyl carrier protein to make the3-oxo-octanoyl moiety of AAI, but did not use 3-oxo-octanoyl-coenzyme A. These results demonstrate the enzymatic syn…
Number of citations: 534 www.science.org
VG Erwin, AD Anderson, GJ Eide - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… Octanoyl coenzyme A and butyryl coenzyme A were prepared … Octanoyl coenzyme A or butyryl coenzyme A was then … The yield of octanoyl coenzyme A was slightly less than 90%. The …
Number of citations: 5 www.sciencedirect.com
S KOMURA, K KURAHASHI - The Journal of Biochemistry, 1985 - academic.oup.com
… Incubation of the enzyme with octanoyl coenzyme A and diaminobutyric acid in the … acid in the presence of octanoyl coenzyme A, octanoyldiaminobutyrylthreonine bound to the enzyme …
Number of citations: 17 academic.oup.com
S Komura, K Kurahashi - The Journal of Biochemistry, 1980 - jstage.jst.go.jp
… The incubation of the enzyme preparation with octanoyl coenzyme A and L-2, 4-diaminobutyric acid in the presence of ATP and an ammonium sulfate fraction yields …
Number of citations: 10 www.jstage.jst.go.jp

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